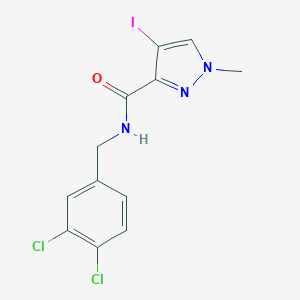
2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes a quinoline core, a pyridine ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticancer agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various amine derivatives.
Applications De Recherche Scientifique
2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for cancer cell survival and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(3’,4’,5’-trimethoxyphenyl)-5-aryl thiazoles: These compounds share a similar core structure and are also studied for their anticancer properties.
Fluoropyridines: These compounds contain a fluorine-substituted pyridine ring and are used in various chemical and biological applications.
Uniqueness
2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H17FN4O |
|---|---|
Poids moléculaire |
360.4g/mol |
Nom IUPAC |
2-amino-4-(4-fluorophenyl)-5-oxo-1-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H17FN4O/c22-14-8-6-13(7-9-14)19-16(11-23)21(24)26(15-3-2-10-25-12-15)17-4-1-5-18(27)20(17)19/h2-3,6-10,12,19H,1,4-5,24H2 |
Clé InChI |
BDAWTFREBMJFFG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC=C(C=C4)F)C(=O)C1 |
SMILES canonique |
C1CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC=C(C=C4)F)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-methyl-4-(4-methylphenyl)-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B446472.png)
![N-(1-ADAMANTYL)-N-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B446473.png)
![4-(4-Tert-butylphenyl)-2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-5-methylthiophene-3-carboxamide](/img/structure/B446476.png)
![3-(2-furyl)-N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B446477.png)

![2-{[(4-Bromophenyl)acetyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B446479.png)
![1-{5-[(4-Iodophenoxy)methyl]-2-furoyl}indoline](/img/structure/B446480.png)
![3-[(4-bromophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B446481.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446482.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B446483.png)
![3-bromo-N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B446484.png)


![N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B446494.png)
